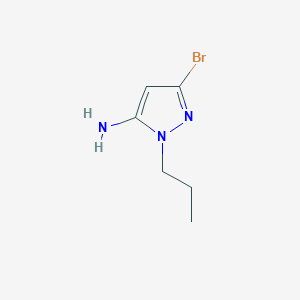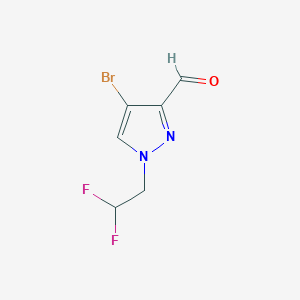![molecular formula C11H7BrN4S3 B10904731 4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10904731.png)
4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, thiophene rings, and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(3-methoxyphenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-[(E)-[(thiophen-2-yl)methylidene]amino]phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both bromine and thiophene rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C11H7BrN4S3 |
|---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
4-[(E)-(4-bromothiophen-2-yl)methylideneamino]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H7BrN4S3/c12-7-4-8(19-6-7)5-13-16-10(14-15-11(16)17)9-2-1-3-18-9/h1-6H,(H,15,17)/b13-5+ |
InChI Key |
PZWYBSDQVRUTMT-WLRTZDKTSA-N |
Isomeric SMILES |
C1=CSC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CS3)Br |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=S)N2N=CC3=CC(=CS3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B10904668.png)


![2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10904685.png)


![6-({4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B10904710.png)
![5-(4-bromophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10904718.png)
![2-amino-7,7-dimethyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10904724.png)
![Methyl 4-cyano-3-methyl-5-[(pyrazin-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B10904725.png)
![3-bromo-N'-{(1E,2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}benzohydrazide](/img/structure/B10904738.png)
![4-bromo-2-methoxy-6-{(E)-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B10904743.png)
![4-{[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10904745.png)
